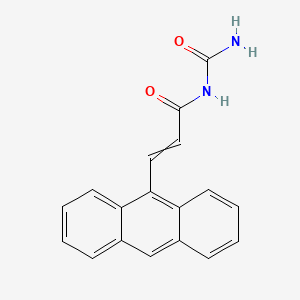
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide is an organic compound that features an anthracene moiety attached to a carbamoylprop-2-enamide group. Anthracene derivatives are well-known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where anthracene aldehyde reacts with a suitable amide in the presence of a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as anthracene alcohols.
Substitution: The anthracene moiety can undergo substitution reactions to introduce different substituents, altering its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can be used in different applications such as fluorescent probes and OLEDs .
Scientific Research Applications
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . The anthracene moiety plays a crucial role in its photophysical properties, enabling its use in imaging and optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: Known for its synthetic versatility and applications in organic synthesis.
9-(4-Phenyl)anthracene: Used in photophysical studies and optoelectronic applications.
9,10-Diphenylanthracene: A benchmark compound in triplet–triplet annihilation upconversion systems.
Uniqueness
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide stands out due to its unique combination of an anthracene moiety with a carbamoylprop-2-enamide group, which imparts distinct photophysical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
62879-74-7 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-anthracen-9-yl-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)20-17(21)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H3,19,20,21,22) |
InChI Key |
SKVVDYKWCPIYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


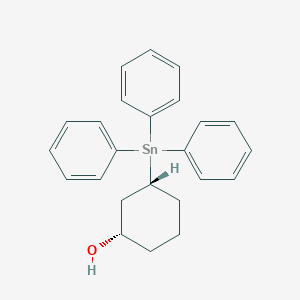


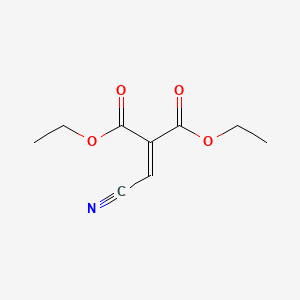
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
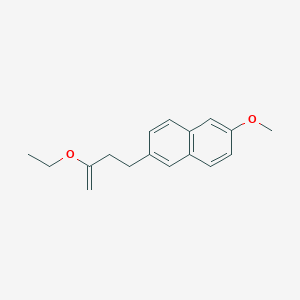

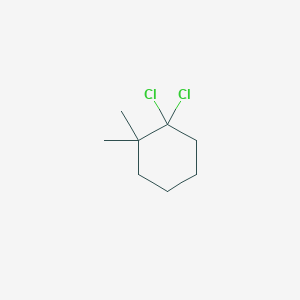
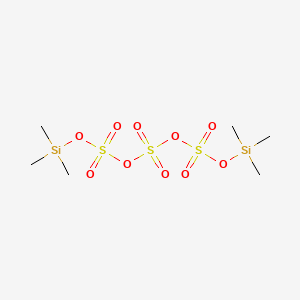


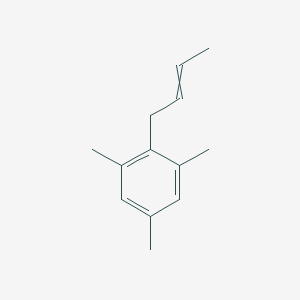
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
